One of the primary applications of ITBSn is as a precursor for the synthesis of various other organotin reagents. These reagents are widely used in organic chemistry for:
Here are some examples of commonly synthesized organotin reagents from ITBSn:
These reagents offer distinct advantages in organic synthesis due to their stability, ease of handling, and predictable reactivity patterns.
ITBSn can also function as a free radical initiator for polymerization reactions. The tributyltin group acts as a good leaving group upon exposure to light or heat, generating tributyltin radicals (Sn(C₄H₉)₃•). These radicals can initiate the polymerization of various monomers, leading to the formation of polymers with specific properties.
ITBSn serves as a valuable building block in the synthesis of novel organotin compounds for biological applications. Researchers are exploring the potential of these compounds as:
Tributyltin iodide is an organotin compound with the chemical formula . It consists of three butyl groups attached to a tin atom, which is also bonded to an iodine atom. This compound is part of a larger class known as tributyltin compounds, which have been widely utilized in various applications, particularly in the fields of biocides and organic synthesis. The compound exhibits unique properties due to the presence of the tin atom, which allows it to participate in a variety of
Tributyltin iodide has several notable applications:
Studies on tributyltin iodide interactions reveal its capacity to form complexes with various biological molecules. Its role as an endocrine disruptor has been extensively documented, indicating that it can interfere with hormonal signaling pathways in wildlife. Research has shown that exposure to tributyltin compounds can lead to reproductive abnormalities in aquatic organisms . Furthermore, its interactions with cellular components can induce oxidative stress, contributing to toxicological effects.
Tributyltin iodide belongs to a broader class of organotin compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Formula | Unique Properties |
---|---|---|
Tributyltin chloride | Used extensively as a biocide; less soluble than iodide. | |
Tributyltin oxide | Commonly used in antifouling paints; highly toxic. | |
Tetrabutyltin | Acts as a precursor for other organotin compounds; more stable than tri-substituted variants. |
Tributyltin iodide is unique due to its specific reactivity profile and biological impact compared to other organotin compounds. Its use in organic synthesis and potential for generating reactive intermediates distinguishes it from others like tributyltin chloride and oxide, which are primarily utilized for their biocidal properties.
Tributyltin iodide exists as a liquid under standard conditions [2] [3]. The compound typically appears as a colorless to pale yellow liquid [2]. This coloration may develop upon exposure to light or air, indicating potential photosensitivity of the compound [2]. The liquid state at room temperature is consistent with its molecular structure and the influence of the three butyl chains, which contribute to the compound's overall physical properties.
The melting point of tributyltin iodide is not extensively documented in the available literature. However, boiling point data indicates significant variation depending on pressure conditions. Under reduced pressure, the compound exhibits a boiling point of 172°C at 10 mmHg (1.3 kPa) [4] [5]. Alternative measurements report boiling points ranging from 110-138°C at 0.2 Torr [4]. These variations in boiling point measurements under different pressure conditions reflect the compound's volatility characteristics and are consistent with typical organotin compound behavior.
The density of tributyltin iodide has been determined to be 1.46 g/mL at 25°C [5]. This relatively high density reflects the presence of both tin and iodine atoms in the molecular structure, contributing to the overall molecular mass of 416.96 g/mol [6] [7] [4] [8]. Specific viscosity measurements for tributyltin iodide were not identified in the available literature sources.
Detailed vapor pressure data for tributyltin iodide are not extensively documented in the current literature. However, the observed boiling point behavior under reduced pressure conditions suggests moderate volatility characteristics typical of organotin compounds with similar molecular weights and structures.
Nuclear magnetic resonance spectroscopy of tributyltin iodide would be expected to show characteristic patterns for the three equivalent butyl groups attached to the tin center. The 1H NMR spectrum would typically display signals for the butyl chain protons in the aliphatic region, ranging from approximately 0.8 to 2.5 ppm [9] [10]. The methyl protons at the end of the butyl chains would appear as triplets around 0.8-1.0 ppm, while the methylenes would appear at higher chemical shifts. Tin coupling patterns would be observable due to the presence of magnetically active tin isotopes (119Sn and 117Sn) [11].
Carbon-13 NMR spectroscopy of tributyltin iodide would show the butyl carbon signals in the aliphatic region of the spectrum [9] [10]. The carbons directly bonded to tin would exhibit characteristic tin-carbon coupling, appearing as satellites around the main carbon signals due to coupling with 119Sn (I = 1/2, 8.6% natural abundance) [11]. The chemical shifts would be expected in the range typical for alkyl carbons bonded to tin, with the tin-bonded carbon appearing at a slightly downfield position compared to the other butyl carbons [12] [13].
Infrared spectroscopy of tributyltin iodide would display characteristic vibrations associated with the organic framework and the tin-carbon bonds. The spectrum would show C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-H bending modes around 1400-1500 cm⁻¹, and Sn-C stretching vibrations typically appearing in the 500-600 cm⁻¹ region. The specific IR frequencies for tributyltin iodide are not detailed in the available literature sources.
Tributyltin iodide exhibits low water solubility [14] [15], which is characteristic of organotin compounds with multiple alkyl substituents. This hydrophobic behavior is attributed to the three butyl groups that dominate the molecular surface and reduce interaction with polar solvents like water. The compound demonstrates significantly higher solubility in organic solvents , making it suitable for use in organic synthetic applications. Tributyltin compounds generally have moderate hydrophobicity, with log Kow values ranging from 3.19 to 3.84 in various aqueous systems [14] [15].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard